molecular formula C24H28N2O4S B11289864 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbenzamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbenzamide

Cat. No.: B11289864
M. Wt: 440.6 g/mol
InChI Key: XBTVKHSCXZOJDB-UHFFFAOYSA-N
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Description

The compound N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbenzamide features a pyrrole core substituted with a 2-methoxyethyl group, methyl groups at positions 4 and 5, and a 4-methylphenylsulfonyl moiety at position 2. The benzamide group at position 2 introduces a 3-methylbenzoyl substituent.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C24H28N2O4S/c1-16-9-11-21(12-10-16)31(28,29)22-18(3)19(4)26(13-14-30-5)23(22)25-24(27)20-8-6-7-17(2)15-20/h6-12,15H,13-14H2,1-5H3,(H,25,27)

InChI Key

XBTVKHSCXZOJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbenzamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to proteins or enzymes, altering their activity and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Functional Groups
N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbenzamide Pyrrole 2-Methoxyethyl (N1), 4,5-dimethyl, 3-(4-methylphenylsulfonyl), 3-methylbenzamide (C2) Sulfonamide, Benzamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethylamine Benzamide, Hydroxyalkyl
4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide Benzamide 3-Methylbenzamide, 4-(cyclohexylamino)sulfonyl, N-(2-methylphenyl) Sulfonamide, Benzamide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Chromene-oxo-fluorophenyl, 4-(N-methylbenzenesulfonamide) Sulfonamide, Heterocyclic (pyrazolo-pyrimidine)

Key Observations :

  • The target compound’s pyrrole core distinguishes it from benzamide derivatives (e.g., ) and pyrazolo-pyrimidine systems (e.g., ).
  • The 4-methylphenylsulfonyl group is a shared feature with sulfonamide-containing analogues (e.g., ), which are often associated with improved solubility and binding affinity in enzyme inhibition .
Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) LogP
This compound ~500 (estimated) Not reported Moderate (DMSO) ~3.5
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 237.3 145–148 High (aqueous) 1.8
4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide 443.5 Not reported Low (organic solvents) 4.2
Example 53 (pyrazolo-pyrimidine) 589.1 175–178 Moderate (DMF) 4.0

Analysis :

  • The target compound’s higher molecular weight (~500 g/mol) and moderate LogP (~3.5) suggest favorable membrane permeability, aligning with trends in kinase inhibitor design .
  • Compared to simpler benzamides (e.g., ), the sulfonyl and pyrrole groups likely reduce aqueous solubility but enhance target specificity.

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring with various substituents that suggest diverse biological activities. Its molecular formula is C20H28N2O4SC_{20}H_{28}N_{2}O_{4}S with a molecular weight of approximately 392.5 g/mol. The presence of functional groups such as methoxyethyl, sulfonyl, and methylbenzamide enhances its potential for interaction with biological targets .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of this compound were screened for their ability to inhibit tumor cell proliferation. Notably, certain analogs demonstrated marked cytotoxic effects against various cancer cell lines, including HeLa and A549 cells .

CompoundCell LineIC50 (µg/mL)
Analogue AHeLa226
Analogue BA549242.52

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Preliminary evaluations have shown that it may possess activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli .

BacteriaMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12

The mechanisms underlying the biological activities of this compound are not fully elucidated but are hypothesized to involve:

  • Inhibition of Cell Proliferation : The compound may disrupt cellular signaling pathways that regulate cell growth and survival.
  • Antibacterial Mechanisms : Similar compounds have been shown to interfere with bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .

Case Studies

A notable case study involved the screening of a drug library that included derivatives of the compound against multicellular tumor spheroids. The results indicated that certain modifications to the chemical structure significantly enhanced anticancer efficacy, suggesting a structure-activity relationship that warrants further investigation .

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